molecular formula C18H21ClN2O3 B4772204 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine

1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine

Cat. No. B4772204
M. Wt: 348.8 g/mol
InChI Key: JUTZKMFFPHIZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPPF and is a piperazine derivative. CPPF has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CPPF is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This may explain its potential therapeutic effects in mood disorders and movement disorders.
Biochemical and Physiological Effects:
CPPF has been shown to have various biochemical and physiological effects. It has been shown to increase serotonin release in the prefrontal cortex and hippocampus, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease dopamine release in the striatum, which may contribute to its potential antipsychotic effects.

Advantages and Limitations for Lab Experiments

CPPF has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for certain receptors, making it useful as a ligand for receptor binding studies. However, one limitation is that it has a short half-life, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CPPF. One area of research is to further investigate its mechanism of action and its potential therapeutic effects in mood disorders and movement disorders. Another area of research is to develop new synthetic methods for CPPF with improved yields and purity. Additionally, research could focus on developing new derivatives of CPPF with improved pharmacological properties.

Scientific Research Applications

CPPF has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for various receptors. CPPF has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and reward pathways.

properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-14(24-16-5-2-4-15(19)12-16)18(22)21-9-7-20(8-10-21)13-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTZKMFFPHIZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.